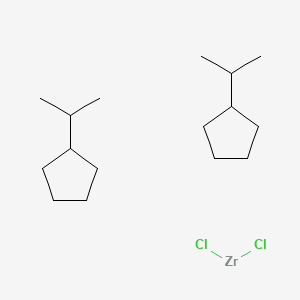

Dichlorozirconium;propan-2-ylcyclopentane

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H32Cl2Zr |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

dichlorozirconium;propan-2-ylcyclopentane |

InChI |

InChI=1S/2C8H16.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*7-8H,3-6H2,1-2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

LNRNOGIQYQWKCD-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)C1CCCC1.CC(C)C1CCCC1.Cl[Zr]Cl |

Origin of Product |

United States |

Reactivity Profiles and Fundamental Reaction Pathways of Zirconocene Dichlorides

Reactions with Unsaturated Organic Molecules

Organozirconium complexes derived from dichlorozirconium;propan-2-ylcyclopentane readily engage with a variety of unsaturated organic molecules, including alkynes, alkenes, and imines. These reactions are characterized by the formation of new carbon-zirconium and heteroatom-zirconium bonds, leading to a diverse array of zirconacyclic intermediates that can be further functionalized.

Alkyne and Alkene Activation and Cycloaddition Reactions (e.g., formation of azazirconacyclopentene derivatives)

The reaction of low-valent zirconium species, generated in situ from this compound, with alkynes and alkenes is a cornerstone of its reactivity. This process typically involves the oxidative coupling of two unsaturated molecules to the zirconium center, affording five-membered zirconacycles. The increased steric bulk of the propan-2-ylcyclopentadienyl ligands can influence the regioselectivity of these cycloaddition reactions, particularly when unsymmetrical alkynes or alkenes are employed.

For instance, the coupling of two equivalents of an alkyne with a reduced "zirconocene" equivalent generates a zirconacyclopentadiene. Similarly, the reaction with two equivalents of an alkene yields a zirconacyclopentane. These zirconacycles are versatile intermediates in organic synthesis.

A notable application of this reactivity is the formation of azazirconacyclopentene derivatives. This is achieved through the reaction of a zirconocene-alkyne complex with a nitrile. The nitrile inserts into one of the zirconium-carbon bonds of the initially formed zirconacyclopentadiene, leading to the formation of a six-membered zirconacycle which can then rearrange or be trapped to yield functionalized nitrogen-containing heterocycles.

| Reactants | Intermediate | Product Type |

| 2 x Alkyne + [Zr(i-PrCp)₂] | Zirconacyclopentadiene | 1,4-Diorganometallic species |

| 2 x Alkene + [Zr(i-PrCp)₂] | Zirconacyclopentane | 1,4-Diorganometallic species |

| Alkyne + Imine + [Zr(i-PrCp)₂] | Azazirconacyclopentene | Substituted pyrroles, etc. |

Imine Insertion and Derivatives

Imines, containing a carbon-nitrogen double bond, can also insert into zirconium-carbon bonds of zirconacycles or react directly with reduced zirconocene (B1252598) species. The reaction of an imine with a zirconocene equivalent can lead to the formation of a zircona-aziridine, a three-membered ring containing zirconium, carbon, and nitrogen.

Furthermore, the insertion of an imine into a pre-formed zirconacyclopentadiene provides a route to seven-membered zirconacycles containing nitrogen. These intermediates can undergo further transformations to afford a variety of nitrogen-containing organic molecules. The steric hindrance imposed by the propan-2-ylcyclopentadienyl ligands can play a significant role in the stereochemical outcome of these insertion reactions.

Carbon-Carbon Bond Forming Reactions Catalyzed by Organozirconium Species

Organozirconium species derived from this compound are powerful tools for the construction of carbon-carbon bonds. They are employed in a range of catalytic and stoichiometric reactions that have become indispensable in modern organic synthesis.

Negishi Coupling and Related Cross-Coupling Methodologies

While this compound itself is not the direct catalyst for Negishi coupling, it serves as a precursor to organozirconium reagents that can participate in this powerful cross-coupling reaction. scribd.comocheminc.com The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. scribd.comocheminc.com

Organozirconium compounds, such as vinylzirconocenes prepared via hydrozirconation of alkynes, can undergo transmetalation with zinc halides to generate the requisite organozinc species in situ. These can then participate in the catalytic cycle of the Negishi coupling. The propan-2-ylcyclopentadienyl ligands would remain on the zirconium by-product and are not directly involved in the C-C bond formation, but their steric and electronic properties can influence the efficiency of the initial hydrozirconation step.

| Reaction Component | Role in Negishi Coupling |

| This compound | Precursor to hydrozirconating agent |

| Alkyne/Alkene | Substrate for hydrozirconation |

| Organozirconium Intermediate | Precursor to organozinc reagent |

| Organic Halide | Coupling partner |

| Palladium or Nickel Catalyst | Facilitates C-C bond formation |

Hydrozirconation and its Applications in Organic Synthesis

Hydrozirconation, the addition of a zirconium-hydride bond across an unsaturated carbon-carbon bond, is a key transformation enabled by zirconocene derivatives. antaichem.com The active reagent, Schwartz's reagent, can be prepared from this compound by reduction with a suitable hydride source. The resulting organozirconium intermediates are highly versatile and can be trapped with a variety of electrophiles. antaichem.com

The hydrozirconation of alkynes proceeds with high regioselectivity (anti-Markovnikov) and stereoselectivity (syn-addition), leading to the formation of vinylzirconium species. Similarly, alkenes undergo hydrozirconation to yield alkylzirconium compounds. The steric bulk of the isopropylcyclopentadienyl ligands is expected to enhance the regioselectivity of the hydrozirconation of internal alkynes and alkenes.

These organozirconium intermediates can react with a wide range of electrophiles, including:

Protonolysis: Reaction with acid to yield the corresponding alkane or alkene.

Halogenation: Reaction with halogens (e.g., I₂, Br₂) to produce vinyl or alkyl halides.

Carbonylation: Insertion of carbon monoxide followed by quenching to give aldehydes or ketones.

Acylation: Reaction with acyl chlorides to form ketones.

Synthesis of Cyclopropanes via Zirconocene Intermediates

Zirconocene-based reagents can be utilized in the synthesis of cyclopropanes from alkenes. One common method involves the reaction of a zirconocene dichloride with two equivalents of a Grignard reagent to generate a zirconacyclopentane. This zirconacycle can then be treated with a suitable reagent to induce ring contraction to a cyclopropane (B1198618) derivative, although this is not a universally applicable method.

A more direct approach involves the reaction of alkenes with zirconocene-carbene complexes. While less common than other methods, these reactions can provide a route to functionalized cyclopropanes. The steric environment created by the propan-2-ylcyclopentadienyl ligands could potentially influence the diastereoselectivity of the cyclopropanation reaction.

| Precursor | Reagents | Intermediate | Product |

| This compound | 2 eq. Grignard Reagent, Alkene | Zirconacyclopentane | Substituted Alkane |

| This compound | Reducing agent, source of CH₂ | Zirconocene-methylene complex | Cyclopropane |

Transformations Involving Zirconium-Heteroatom Multiple Bonds

The reactivity of zirconocene dichlorides, including derivatives such as this compound, extends to the formation and subsequent transformations of complexes featuring zirconium-heteroatom multiple bonds. These species, particularly those involving nitrogen (imido), oxygen (oxo), and phosphorus (phosphinidene), are highly reactive intermediates that play a crucial role in a variety of chemical transformations, from small molecule activation to catalytic cycles. The electronic nature of the zirconium center, influenced by ligands like propan-2-ylcyclopentadienyl, can modulate the stability and reactivity of these multiple bonds.

Zirconium-Imido Complexes

Zirconium-imido complexes, characterized by a Zr=N double bond, are typically synthesized from zirconocene dichlorides and primary amines. The reaction of a substituted zirconocene dichloride, such as (propan-2-ylC₅H₄)₂ZrCl₂, with primary alkyl or aryl amines often leads to the formation of dimeric imido complexes with bridging imido ligands, [Zr₂(μ-NR)₂Cl₄(L)ₓ], where R is an alkyl or aryl group and L is a coordinating solvent like THF. rsc.org These dimeric structures can sometimes be converted to monomeric terminal imido complexes, which are highly reactive.

Chiral, enantiopure zirconocene imido complexes have been synthesized and shown to participate in highly enantioselective reactions. nih.gov For instance, (ebthi)(L)Zr=NR complexes (ebthi = bis(tetrahydroindenyl)ethane) react with 1,3-disubstituted allenes, demonstrating highly selective kinetic resolution and the ability to invert the absolute configuration of one allene (B1206475) enantiomer. nih.gov These reactions are believed to proceed through a stepwise cycloaddition/retrocycloaddition mechanism.

The reactivity of the Zr=N bond is exemplified by its participation in cycloaddition reactions with a range of unsaturated organic molecules, including alkynes, imines, and certain alkenes. nih.gov These transformations are key steps in catalytic processes like hydroamination.

Zirconocene dichlorides have also been found to be effective catalysts for the transamidation of primary amides with amines. nih.govrsc.org A plausible mechanism involves the initial reaction of the zirconium catalyst with the amine to form a zirconium amide (Zr-NHR). rsc.org This intermediate then facilitates the addition of the amine to a coordinated carboxamide, leading to the formation of the new amide bond and the release of ammonia.

Table 1: Selected Reactions Involving Zirconium-Imido Intermediates

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref. |

| Primary Amide | Amine | Zirconocene Dichloride | Secondary Amide | nih.govrsc.org |

| (ebthi)(L)Zr=NR | 1,3-Disubstituted Allene | - | Kinetically Resolved Allenes/Azametallacycles | nih.gov |

| Zirconocene Dichloride | Primary Amine (RNH₂) | - | Dimeric Imido Complex [Zr₂(μ-NR)₂Cl₄(L)ₓ] | rsc.org |

Zirconium-Oxo Complexes

Terminal zirconium-oxo complexes, containing a Zr=O double bond, are of significant interest due to their potential role in oxidation catalysis and small molecule activation. However, they are often challenging to isolate due to their high reactivity and tendency to form stable, unreactive μ-oxo bridged dimers. The use of sterically bulky ligands on the cyclopentadienyl (B1206354) rings can help stabilize the monomeric terminal oxo species. nih.gov

The synthesis of terminal zirconocene oxo complexes has been achieved, for example, through the oxidation of a Zr(II) precursor with N₂O, yielding complexes like (η⁵-C₅Me₄Et)₂Zr(O)(NC₅H₅). nih.gov These complexes exhibit nucleophilic reactivity at the oxygen atom, reacting with a variety of substrates including water, iodomethane, and silanes. nih.gov

Anionic zirconium-oxo species have also been synthesized and their reactivity explored. These complexes readily react with electrophiles and can reversibly react with CO₂ to form a zirconium-bound carbonate. acs.org The reactivity of a terminal zirconium(IV) oxo complex can be influenced by the presence of other metals in the molecular framework, enabling unique redox activity. osti.gov

Zirconium oxo clusters have been investigated as air and moisture-stable molecular catalysts for direct amide bond formation from non-activated carboxylic acids and amines. rsc.org These clusters demonstrate the potential of well-defined zirconium-oxo species in practical catalytic applications.

Table 2: Reactivity of Zirconium-Oxo Complexes

| Zirconium-Oxo Species | Reactant | Product Type | Ref. |

| (η⁵-C₅Me₄Et)₂Zr(O)(NC₅H₅) | H₂O, MeI, Silanes | Hydroxides, Alkoxides, Siloxides | nih.gov |

| Anionic Zr-Oxo Complex | CO₂ | Zirconium Carbonate | acs.org |

| Zirconium Oxo Cluster | Carboxylic Acid + Amine | Amide | rsc.org |

Zirconium-Phosphinidene Complexes

Complexes with zirconium-phosphorus multiple bonds, such as phosphinidene (B88843) (Zr=PR) and phosphide (B1233454) (Zr≡P) linkages, are less common but exhibit interesting reactivity. Zirconocene primary phosphido (Zr-PHR) complexes can be synthesized, and these can serve as precursors to species with Zr-P multiple bonds. ornl.gov For example, the reaction of Cp₂ZrHCl with a bulky primary phosphine (B1218219) can lead to the formation of planar, trinuclear phosphide complexes, indicative of Zr-P π-bonding. ornl.gov

The phosphorus lone pair in zirconocene complexes bearing a pendant phosphine group can also be reactive. For instance, zirconocene dichlorides with a cyclopentadienyl-attached phosphine moiety can be oxidized to the corresponding phosphine oxide, sulfide, or selenide. acs.org

Furthermore, zirconocene dichlorides have been used as precatalysts in the radical hydrophosphination of alkenes. chemrxiv.org Irradiation of the zirconocene dichloride is proposed to induce homolysis of a cyclopentadienyl ligand, initiating a radical chain process for the P-C bond formation. chemrxiv.org

Table 3: Transformations Involving Zirconium-Phosphorus Bonds

| Precursor | Reactant/Condition | Product/Intermediate Type | Ref. |

| Zirconocene Dichloride | Alkene + Diphenylphosphine / UV irradiation | Hydrophosphination Product | chemrxiv.org |

| Zirconocene dichloride with pendant phosphine | t-BuOOH, S, or Se | Zirconocene with pendant phosphine oxide, sulfide, or selenide | acs.org |

| Cp₂ZrHCl | Primary Phosphine | Zirconocene Primary Phosphido / Trinuclear Phosphide Complex | ornl.gov |

Mechanistic Insights into Zirconium Catalyzed Transformations

Initiation and Active Site Generation

The journey from a stable zirconocene (B1252598) dichloride pre-catalyst to a highly reactive cationic species capable of initiating polymerization is a multi-step process heavily influenced by the choice of co-catalyst. Methylaluminoxane (B55162) (MAO) is a commonly employed co-catalyst that plays a pivotal role in this activation sequence.

The activation of zirconocene dichlorides, such as dichlorozirconium;propan-2-ylcyclopentane, by methylaluminoxane (MAO) is a complex process that involves several key functions of the co-catalyst. MAO is not a simple monomeric species but rather a mixture of oligomeric aluminum compounds with a cage-like structure. Its primary roles in catalyst activation are to alkylate the zirconium center and to abstract a ligand to generate a cationic, coordinatively unsaturated active site.

The process begins with the alkylation of the zirconocene dichloride, where the chloride ligands are replaced by methyl groups from MAO. This initial step is followed by the abstraction of one of the newly introduced methyl groups by the Lewis acidic aluminum centers within the MAO structure. This abstraction generates a highly electrophilic, 14-electron cationic zirconium species, [L₂ZrCH₃]⁺ (where L represents the cyclopentadienyl-type ligand), and a weakly coordinating anion derived from MAO, [MAO-CH₃]⁻. The large excess of MAO typically required in these reactions is attributed to the need to drive these equilibria towards the formation of the active cationic species and to scavenge impurities from the reaction medium.

The interaction between the zirconocene and MAO can be influenced by the concentration of both components. Studies have shown that the polymerization activity increases with the Al:Zr ratio up to a certain point, after which it may plateau or even decrease. This highlights the complex equilibrium that exists between the zirconocene pre-catalyst, MAO, and the resulting active and dormant species in solution.

Table 1: Effect of Al(MAO):Zr Molar Ratio on Ethylene (B1197577) Polymerization Activity Data presented for a representative zirconocene dichloride/MAO system.

| Al:Zr Molar Ratio | Polymerization Activity (kg PE / (mol Zr * h)) |

|---|---|

| 500 | 1500 |

| 1000 | 3500 |

| 2000 | 5000 |

| 4000 | 4800 |

The generation of a cationic zirconocene species is the hallmark of activation in these catalytic systems. The resulting [L₂ZrR]⁺ cation (where R is typically a methyl or a growing polymer chain) possesses a vacant coordination site, which is essential for the coordination and subsequent insertion of olefin monomers. The nature of the counter-ion, derived from MAO, is crucial as it must be weakly coordinating to allow for monomer access to the cationic zirconium center.

A key feature of many zirconocene-based catalysts is their "single-site" character. Unlike traditional heterogeneous Ziegler-Natta catalysts which possess a variety of active sites with different reactivities, well-defined zirconocene pre-catalysts, when activated, ideally form a uniform population of active species. This uniformity means that each active site behaves in a predictable and consistent manner, leading to the production of polymers with narrow molecular weight distributions (polydispersity index, PDI, close to 2.0) and uniform comonomer incorporation. This level of control over the polymer architecture is a significant advantage of single-site catalysts.

In solution, zirconocene dichlorides can undergo ligand exchange or redistribution reactions, particularly in the presence of organoaluminum compounds like MAO or other alkylaluminum reagents. These exchange processes can lead to a variety of zirconium species in equilibrium, which can in turn affect the concentration and nature of the catalytically active species.

For instance, studies involving zirconocene dichloride and trimethylaluminum (B3029685) have shown through NMR spectroscopy that a dynamic equilibrium is established, involving the exchange of chloride and methyl groups between the zirconium and aluminum centers. researchgate.net This can result in the formation of species such as L₂Zr(CH₃)Cl and L₂Zr(CH₃)₂ in addition to the initial L₂ZrCl₂. researchgate.net The extent of these ligand exchanges is dependent on factors such as the nature of the ligands on the zirconium, the concentration of the aluminum reagent, and the solvent.

These redistribution phenomena can complicate the kinetics of polymerization and may lead to the formation of different types of active sites, potentially broadening the molecular weight distribution of the resulting polymer. Understanding and controlling these equilibria are therefore important for maintaining the single-site character of the catalyst and achieving desired polymer properties.

Propagation Mechanisms in Polymerization

Once the active cationic zirconocene species is formed, the process of polymer chain growth, or propagation, can begin. This involves the sequential insertion of monomer units into the zirconium-carbon bond.

The generally accepted mechanism for monomer insertion in zirconocene-catalyzed polymerization is the Cossee-Arlman mechanism. researchgate.netshokubai.orgresearchgate.net This mechanism involves the following key steps:

Olefin Coordination: An olefin monomer coordinates to the vacant site on the cationic zirconium center, forming a π-complex.

Migratory Insertion: The coordinated olefin then inserts into the existing zirconium-alkyl (or zirconium-polymer) bond. This occurs via a four-membered ring transition state, leading to the extension of the polymer chain by one monomer unit and the regeneration of a vacant coordination site for the next monomer to bind.

This cycle of coordination and migratory insertion repeats, leading to the rapid growth of the polymer chain. researchgate.netyoutube.com The rate of propagation is influenced by several factors, including the structure of the zirconocene catalyst, the nature of the monomer, and the reaction conditions such as temperature and monomer concentration.

While the monomer insertion process is generally highly controlled, side reactions can occur that affect the stereochemistry and regiochemistry of the resulting polymer. Chain epimerization is one such process that can lead to stereoerrors in the polymer chain.

Studies using isotopically labeled monomers have provided insight into the mechanisms of chain epimerization. nih.gov One proposed pathway involves a series of steps:

β-Hydride Elimination: The growing polymer chain undergoes β-hydride elimination (or β-deuteride elimination in the case of deuterated monomers), forming a zirconium-hydride (or -deuteride) species and a polymer chain with a terminal double bond. acs.orgresearchgate.netmdpi.com

Olefin Rotation: The coordinated olefin can then rotate around the zirconium-olefin bond axis.

Re-insertion: The olefin re-inserts into the zirconium-hydride bond. If the olefin has rotated or if the insertion occurs with a different enantiofacial selectivity, this can lead to a change in the stereochemistry of the last inserted monomer unit, resulting in an epimerized chain. nih.gov

These enantiofacial interconversions are a key aspect of stereocontrol in olefin polymerization. The ligand framework of the zirconocene catalyst plays a crucial role in directing the incoming monomer to coordinate and insert with a specific orientation, thus controlling the tacticity of the polymer. Regiomisplacements, such as 2,1-insertions instead of the more common 1,2-insertions, can also occur and are influenced by the catalyst structure and reaction conditions. acs.org

Table 2: Common Mechanistic Steps in Zirconocene-Catalyzed Polymerization

| Process | Description | Significance |

|---|---|---|

| Monomer Insertion (1,2-insertion) | Coordination of the olefin followed by insertion into the Zr-polymer bond, extending the chain by one monomer unit. | Primary chain propagation step. |

| β-Hydride Elimination | Transfer of a hydrogen atom from the β-carbon of the polymer chain to the Zr center, forming a Zr-H bond and a vinyl-terminated polymer. | A primary chain termination/transfer mechanism, can lead to chain epimerization. acs.orgresearchgate.netmdpi.com |

| Chain Epimerization | Inversion of the stereocenter of the last inserted monomer unit. | Introduces stereoerrors in the polymer chain, affecting properties like crystallinity. nih.gov |

| Regiomisplacement (2,1-insertion) | Insertion of the monomer with the opposite regiochemistry compared to the standard 1,2-insertion. | Can lead to defects in the polymer chain and affect its properties. acs.org |

Theoretical Investigations of Mechanistic Aspects (e.g., agostic interactions, Density Functional Theory (DFT) calculations)

Theoretical investigations, particularly Density Functional Theory (DFT) calculations, are indispensable tools for elucidating the complex mechanisms of zirconium-catalyzed reactions. These computational methods provide insights into transition states, reaction energy barriers, and the electronic structure of intermediates that are often too transient to be observed experimentally. nih.govrsc.org

A key concept explored through DFT is the agostic interaction , which is a three-center, two-electron bond between a metal center, a carbon atom, and a hydrogen atom. nih.gov In the context of olefin polymerization, α- and β-agostic interactions in the transition states are believed to play a significant role. nih.gov For instance, an α-agostic interaction involves the hydrogen on the carbon atom directly bonded to the zirconium center, which stabilizes the transition state for olefin insertion. γ-agostic interactions are also considered important as they may inhibit chain-swinging, thereby influencing the stereospecificity of polypropylene (B1209903) polymerization. nih.gov

DFT studies on various zirconocene catalysts have been used to model the energetics of olefin insertion and β-H elimination pathways. nih.gov These calculations help in understanding how the electronic and steric properties of the cyclopentadienyl (B1206354) ligands and their substituents influence catalytic activity and polymer properties. nih.gov For example, computational studies on methylidene hydride halide complexes of zirconium have shown that the degree of agostic distortion is influenced by the halide ligand, which in turn affects bond lengths and vibrational frequencies. nih.gov While experimental electron density analysis on one complex organozirconium compound found no evidence of an agostic interaction in that specific case, the phenomenon remains a critical consideration in mechanistic discussions of related catalysts. buffalo.edu

Termination Pathways in Olefin Polymerization (e.g., Chain Transfer to Monomer)

Chain termination is a critical event in olefin polymerization that dictates the molecular weight of the resulting polymer. For zirconocene-based catalysts, several termination pathways are recognized, with their relative prevalence depending on the catalyst structure, co-catalyst, monomer, and reaction conditions. The primary termination routes include β-hydride elimination, chain transfer to the monomer, and chain transfer to a co-catalyst, such as an aluminum alkyl. researchgate.net

Chain transfer to monomer is a process where the growing polymer chain is terminated, and a new chain is initiated by the transfer of the active site to a monomer molecule. mdpi.com This typically occurs via β-hydride transfer to a coordinated monomer molecule. researchgate.net While mechanistically significant, recent reviews note that direct chain transfer to monomer (CTM) leading to allyl-type chain ends has been more definitively characterized for titanium-based catalysts, with related but distinct pathways often operating for zirconocenes. mdpi.com

A study on propylene (B89431) polymerization using different zirconocene dichlorides activated by methylaluminoxane (MAO) identified several concurrent termination pathways. researchgate.net The dominant routes were found to be chain transfer to aluminum (from the MAO co-catalyst) and β-hydride transfer, which can occur either to the zirconium center or to a monomer molecule. researchgate.net

| Termination Pathway | Description | Key Factors |

|---|---|---|

| β-Hydride Elimination to Metal | The growing polymer chain is terminated by the transfer of a β-hydrogen to the zirconium center, producing a metal hydride and a polymer with a vinylidene end group. | Temperature, Steric hindrance at the metal center. researchgate.net |

| Chain Transfer to Monomer | A β-hydrogen is transferred from the growing chain to a coordinated monomer molecule. This terminates the existing chain and starts a new one. | Monomer concentration, Temperature. researchgate.net |

| Chain Transfer to Co-catalyst (e.g., Al-alkyl) | The growing polymer chain is transferred to the aluminum co-catalyst (e.g., TMA in MAO), forming an Al-terminated polymer and regenerating the active cationic zirconium species. | Concentration and type of aluminum alkyl. researchgate.net |

Mechanistic Investigations of Non-Polymerization Reactions

Stoichiometric reactions of zirconocene dichlorides are fundamental to identifying and isolating key intermediates that provide insight into catalytic cycles. The parent compound, zirconocene dichloride (Cp₂ZrCl₂), has been extensively studied in this regard. wikipedia.org Its reactions serve as a model for understanding the behavior of substituted analogues like this compound.

Two of the most important reagents derived from stoichiometric reactions of Cp₂ZrCl₂ are:

Schwartz's Reagent (Cp₂ZrHCl): Prepared by the reduction of zirconocene dichloride with a suitable hydride source like lithium aluminum hydride. This stable hydride is a versatile reagent in organic synthesis, known for its ability to undergo hydrozirconation reactions with alkenes and alkynes, forming zirconium-carbon bonds. These stoichiometric reactions model the hydrometalation step in catalytic processes. wikipedia.org

Negishi Reagent (Cp₂Zr(η²-butene)): Formed by treating zirconocene dichloride with two equivalents of n-butyllithium. The initially formed dibutyl zirconocene undergoes β-hydride elimination and reductive elimination to generate the butene complex. This reagent serves as a synthetic equivalent of the "Cp₂Zr" fragment and is used in stoichiometric oxidative cyclization reactions. wikipedia.org

These studies are crucial for establishing the fundamental reactivity patterns of the zirconocene framework, including C-H activation, insertion, and elimination steps that form the basis of more complex catalytic cycles.

The kinetics of catalytic reactions provide quantitative data on reaction rates, catalyst activity, and deactivation pathways. In complex systems, such as those potentially involving bimetallic active species, kinetic analysis is essential to unravel the roles of different components. Bimetallic catalysts, where two metal centers cooperate, can exhibit enhanced activity and selectivity compared to their monometallic counterparts. While specific kinetic studies on bimetallic systems involving this compound are not prominent, the principles of kinetic analysis are broadly applicable. Such studies typically involve systematically varying the concentrations of the catalyst, co-catalyst, and monomer to determine the reaction order with respect to each component. This data helps in formulating a rate law that is consistent with a proposed mechanism, including the potential involvement of mono- or bimetallic active sites.

Zirconium complexes are known to mediate a variety of transformations involving stepwise mechanisms, such as cycloaddition and retrocycloaddition reactions. These processes are fundamental to C-C and C-N bond formation. Mechanistic studies on zirconocene metallacycles have provided a detailed picture of these pathways. nih.gov

A well-documented example involves the reaction of a zirconocene diazametallacycle with an alkyne. nih.gov Kinetic studies of this transformation are consistent with a dissociative mechanism involving a reversible [2+2] retrocycloaddition.

The proposed stepwise mechanism is as follows:

Retrocycloaddition: The initial four-membered zirconacycle undergoes a retrocycloaddition to release a carbodiimide (B86325) and generate a highly reactive, transient imidozirconocene intermediate (Cp₂Zr=NR). nih.gov

Cycloaddition: This transient imido species is then trapped by an unsaturated substrate, such as an alkyne, in a [2+2] cycloaddition reaction. nih.gov

Product Formation: The cycloaddition step forms a new, more stable four-membered zirconacycle, an azametallacyclobutene. nih.gov

Saturation kinetics observed in these systems support a mechanism where the rate-determining step is the initial retrocycloaddition, which is first-order in the metallacycle and zero-order in the trapping alkyne. nih.gov

Emerging Research Directions and Future Prospects in Bis Isopropylcyclopentadienyl Zirconium Dichloride Research

Development of Novel Ligand Architectures for Tailored Catalytic Performance

The catalytic behavior of bis(isopropylcyclopentadienyl)zirconium dichloride is intricately linked to the electronic and steric environment of the zirconium metal center, which is primarily dictated by its ligand framework. Consequently, a major thrust of current research is the rational design and synthesis of novel ligand architectures to precisely control the catalyst's performance in terms of activity, selectivity, and the properties of the resulting materials.

Researchers are moving beyond simple substitutions on the cyclopentadienyl (B1206354) (Cp) ring to more complex and functionalized ligand systems. This includes the incorporation of bulky substituents to modulate the steric environment around the active site, thereby influencing monomer coordination and insertion rates. For instance, the introduction of different alkyl or aryl groups on the Cp rings can significantly impact catalytic activity. While single alkyl substituents can enhance catalytic activity through electron-donating effects, bulkier groups may decrease activity due to steric hindrance. mdpi.com

A significant area of development is in ansa-zirconocene catalysts , where the two cyclopentadienyl rings are bridged, restricting their rotation and creating a more defined and rigid coordination sphere. This "constrained geometry" can lead to higher stereoselectivity in polymerization reactions. wikipedia.orgresearchgate.net For example, catalysts with ansa-bridges have been shown to produce polypropylenes with varying tacticities, from atactic to isotactic, depending on the nature of the bridge and substituents. clasit.org The rigidity of these structures can prevent undesired side reactions and enhance catalyst stability, even at elevated temperatures. researchgate.net

Furthermore, the synthesis of zirconocene (B1252598) complexes with ligands containing fused ring systems, such as cyclopenta[l]phenanthrene, has been explored. These modifications to the ligand backbone alter the electronic properties and steric bulk of the catalyst, leading to changes in polymerization activity and the microstructure of the resulting polymers. researchgate.netacs.org The development of ligands with pendant functional groups that can interact with the metal center or the substrate is another promising avenue for creating highly specialized catalysts.

The table below summarizes the impact of different ligand architectures on the catalytic performance of zirconocene complexes.

| Ligand Architecture | Key Features | Impact on Catalytic Performance |

| Substituted Cyclopentadienyl | Alkyl or aryl groups on the Cp rings. | Modulates electronic and steric properties, affecting activity and polymer properties. mdpi.com |

| Ansa-Zirconocenes | Bridged cyclopentadienyl rings. | Increased stereoselectivity and catalyst stability. wikipedia.orgresearchgate.net |

| Fused Ring Systems | e.g., Cyclopenta[l]phenanthrene ligands. | Alters electronic properties and steric bulk, influencing polymer microstructure. researchgate.netacs.org |

| Constrained Geometry Catalysts (CGCs) | Ansa-bridged cyclopentadienyl amido ligands. | High comonomer incorporation and production of long-chain branched polymers. wikipedia.orgscite.ai |

Design of Supported Zirconocene Catalysts for Heterogeneous Applications

While homogeneous zirconocene catalysts like bis(isopropylcyclopentadienyl)zirconium dichloride offer high activity and selectivity, their industrial application can be hampered by issues such as reactor fouling and the difficulty of catalyst separation from the product. To overcome these challenges, significant research has been directed towards the development of supported zirconocene catalysts, effectively transforming them into heterogeneous systems.

The immobilization of zirconocene complexes on solid supports offers several advantages, including improved polymer morphology, better control over the polymerization process, and the potential for catalyst recycling. acs.org A variety of support materials are being investigated, each offering unique properties.

Inorganic oxides , such as silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), are common supports due to their high surface area and mechanical stability. The surface hydroxyl groups on these materials can be used to anchor the zirconocene complex. bohrium.comresearchgate.net However, the interaction between the support and the catalyst can be complex and must be carefully controlled to maintain high catalytic activity. clasit.org

More recently, nanomaterials have emerged as promising supports. For example, magnetic nanoparticles coated with reduced graphene oxide (rGO@Fe₃O₄) have been used to immobilize zirconocene complexes. nih.gov This approach not only provides a high surface area for catalyst loading but also allows for easy separation of the catalyst from the reaction mixture using an external magnetic field, enhancing its reusability. nih.gov Graphene oxide itself, with its tunable surface functionalities, is also being explored as a support material. researchgate.netrsc.orgmdpi.commdpi.com

Metal-Organic Frameworks (MOFs) represent another exciting class of support materials. Their high porosity and tunable structures allow for the encapsulation of zirconocene catalysts within their pores, potentially leading to unique catalytic activities and selectivities. researchgate.netrsc.org

The table below provides an overview of different support materials used for zirconocene catalysts and their key features.

| Support Material | Method of Immobilization | Advantages |

| Silica (SiO₂) / Alumina (Al₂O₃) | Reaction with surface hydroxyl groups. bohrium.comresearchgate.net | High surface area, mechanical stability. |

| Magnetic Reduced Graphene Oxide (rGO@Fe₃O₄) | Covalent or non-covalent attachment. nih.gov | High surface area, easy magnetic separation and reusability. nih.gov |

| Metal-Organic Frameworks (MOFs) | Encapsulation within pores or attachment to linkers. researchgate.netrsc.org | High porosity, tunable structure, potential for unique selectivity. |

Exploration of Synergistic Catalytic Systems Involving Zirconium Complexes

The concept of synergistic catalysis, where the combination of two or more catalysts leads to an enhanced catalytic effect, is a burgeoning area of research. In the context of zirconium complexes, particularly bis(isopropylcyclopentadienyl)zirconium dichloride, the focus has been on creating bimetallic systems that exhibit cooperative effects.

A notable example is the combination of zirconocene dichlorides with organoaluminum compounds, such as triisobutylaluminum (B85569) (TIBA) or methylaluminoxane (B55162) (MAO). These systems can form bimetallic Zr,Zr-hydride complexes that are highly active in alkene dimerization and oligomerization. researchgate.netnih.govacs.org The aluminum co-catalyst not only activates the zirconocene precursor but also participates in the catalytic cycle, influencing the selectivity of the reaction. For instance, these systems can be tuned to produce linear alpha-olefins, which are valuable chemical intermediates.

The study of ligand exchange processes in these bimetallic systems is crucial for understanding the nature of the active species and for designing more efficient catalysts. osti.gov Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in elucidating the structures of the intermediate complexes formed in these synergistic systems.

Research is also expanding to include combinations of zirconocene catalysts with other transition metals. The goal is to develop catalytic systems that can perform tandem reactions or access new reaction pathways that are not possible with a single catalyst. For example, a zirconocene catalyst could be used for olefin polymerization, while a second, different metal catalyst could be used to functionalize the resulting polymer in a one-pot process.

Applications in Advanced Materials Science Beyond Traditional Polymerization

While bis(isopropylcyclopentadienyl)zirconium dichloride and its derivatives are renowned for their role in olefin polymerization, their utility extends far beyond the production of commodity plastics. Researchers are increasingly exploring their applications in the synthesis of advanced materials and fine chemicals.

In organic synthesis , zirconocene complexes are versatile reagents and catalysts for a variety of transformations. osti.govnih.gov They can mediate the formation of carbon-carbon bonds with high stereoselectivity, enabling the synthesis of complex organic molecules. chemdad.com Zirconocene-mediated reductive couplings of alkynes have been developed as a highly efficient method for the preparation of macrocycles and cages with diverse compositions and shapes. acs.org These structures have potential applications in host-guest chemistry, sensing, and catalysis.

Zirconocene complexes are also being investigated for the synthesis of novel inorganic materials . For example, they can serve as precursors for the chemical vapor deposition (CVD) of zirconium-containing thin films, such as zirconium dioxide (ZrO₂). researchgate.netmdpi.comornl.gov ZrO₂ is a technologically important material with applications in microelectronics and as a protective coating due to its high dielectric constant and thermal stability. northwestern.edu

Furthermore, zirconocene dichlorides are used in the synthesis of zirconium-based metal-organic frameworks (MOFs) . rsc.orgrsc.org These porous crystalline materials are of great interest for applications in gas storage, separation, and catalysis. The zirconocene acts as a source of the zirconium nodes that form the framework of the MOF.

The table below highlights some of the non-polymerization applications of zirconocene complexes.

| Application Area | Specific Use | Potential Impact |

| Organic Synthesis | Catalyzing C-C bond formation, synthesis of macrocycles and cages. acs.orgosti.gov | Access to complex organic molecules and novel supramolecular structures. |

| Fine Chemical Synthesis | Synthesis of N-arylacetamides. nih.gov | Development of new synthetic routes to valuable chemical intermediates. |

| Thin Film Deposition | Precursors for Chemical Vapor Deposition (CVD) of ZrO₂. researchgate.netmdpi.comornl.gov | Fabrication of advanced electronic and protective materials. northwestern.edu |

| Porous Materials | Synthesis of Zirconium-based Metal-Organic Frameworks (MOFs). rsc.orgrsc.org | Development of materials for gas storage, separation, and catalysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.